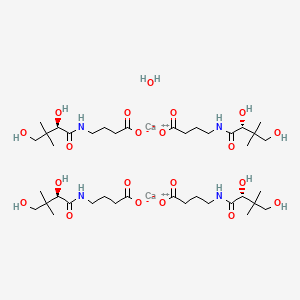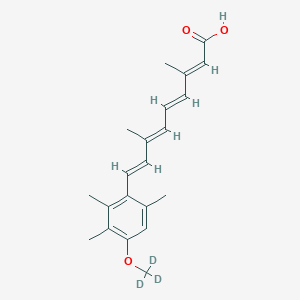
Acitretin-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acitretin-d3 is a deuterated form of acitretin, a second-generation retinoid primarily used in the treatment of severe psoriasis. The deuterium atoms replace hydrogen atoms in the acitretin molecule, which can be useful in pharmacokinetic studies as internal standards . Acitretin itself is a synthetic derivative of vitamin A and is known for its ability to regulate cell growth and differentiation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acitretin-d3 involves the incorporation of deuterium atoms into the acitretin molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common method involves the use of deuterated acetic acid in the presence of a catalyst to introduce deuterium atoms into the acitretin structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process includes multiple steps of purification and quality control to ensure the final product meets the required standards for pharmaceutical use .
化学反应分析
Types of Reactions
Acitretin-d3, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: It can undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Strong nucleophiles like sodium methoxide are often employed.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced metabolites of this compound, which can be analyzed using techniques like liquid chromatography-tandem mass spectrometry .
科学研究应用
Acitretin-d3 is widely used in scientific research due to its stability and unique properties. Some of its applications include:
Pharmacokinetic Studies: Used as an internal standard to study the metabolism and distribution of acitretin in the body.
Dermatological Research: Investigated for its effects on skin cell growth and differentiation, particularly in the treatment of psoriasis.
Neuroscience: Studied for its potential effects on brain lipidomics and its implications in pediatric and adolescent dermatological therapy.
Drug Delivery Systems: Explored in the development of novel drug delivery systems, such as solid lipid nanoparticles, to enhance its bioavailability and reduce systemic toxicity.
作用机制
The exact mechanism of action of acitretin-d3 is not fully understood, but it is believed to work by targeting specific retinoid receptors in the skin, such as retinoic acid receptors and retinoid X receptors. These receptors help normalize the growth cycle of skin cells, reducing excessive cell growth and keratinization . This compound also exhibits antiproliferative, anti-inflammatory, and anti-angiogenic effects .
相似化合物的比较
Similar Compounds
Etretinate: A precursor to acitretin, with a longer half-life and more severe side effects.
Isotretinoin: Another retinoid used primarily for severe acne, with different pharmacokinetic properties.
Bexarotene: Used in the treatment of cutaneous T-cell lymphoma, with a different mechanism of action.
Uniqueness of Acitretin-d3
This compound is unique due to its deuterated nature, which provides enhanced stability and allows for more precise pharmacokinetic studies. Its ability to regulate cell growth and differentiation makes it particularly valuable in dermatological research and therapy .
属性
IUPAC Name |
(2E,4E,6E,8E)-3,7-dimethyl-9-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]nona-2,4,6,8-tetraenoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O3/c1-14(8-7-9-15(2)12-21(22)23)10-11-19-16(3)13-20(24-6)18(5)17(19)4/h7-13H,1-6H3,(H,22,23)/b9-7+,11-10+,14-8+,15-12+/i6D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHUNBGSDBOWDMA-FDNRGZQGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)O)C)C)C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C(=C(C(=C1)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(2-hydroxyethoxy)ethyl]icosa-5,8,11-triynamide](/img/structure/B10782555.png)
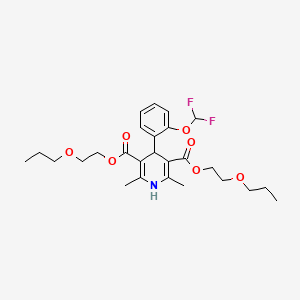
![1-[4-[4-(4-fluorobenzoyl)piperidin-1-yl]butyl]-4-hydroxyimino-7-methyl-6,7-dihydropyrrolo[2,3-c]azepin-8-(1H,5H)-one](/img/structure/B10782561.png)
![5-Chloro-3-phenyl-7,8-dihydrofuro[2,3-g][1,2]benzoxazole-7-carboxylic acid](/img/structure/B10782562.png)
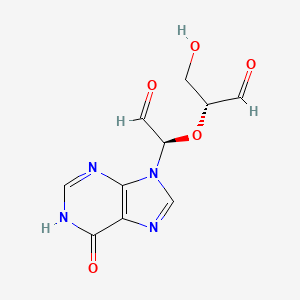
![2-[(2S)-5-(cyclopropylmethyl)-11,15-dimethoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,18-tetraen-16-yl]butan-2-ol](/img/structure/B10782565.png)
![3-Tert-butyl-2,3,4,4a,8,9,13b,14-octahydro-1h-benzo[6,7]cyclohepta[1,2,3-de]pyrido[2,1-a]isoquinolin-3-ol](/img/structure/B10782568.png)

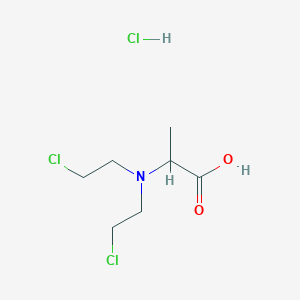
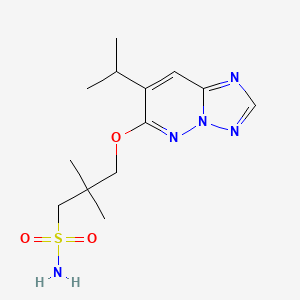
![3-[[2-[4-(4-Carbamimidoylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetyl]amino]-3-phenylpropanoic acid](/img/structure/B10782610.png)
![(2S)-3-hydroxy-2-[(1R)-2-oxo-1-(6-oxo-1H-purin-9-yl)ethoxy]propanal](/img/structure/B10782615.png)
